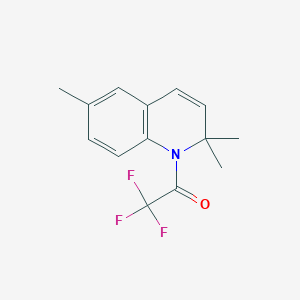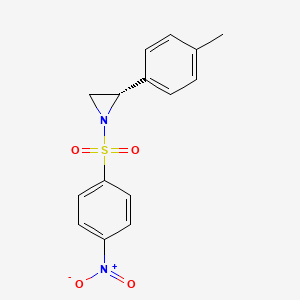
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: is a synthetic organic compound belonging to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylphenylamine and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through the reaction of 4-methylphenylamine with an appropriate aziridination reagent, such as a sulfonyl azide or a halogenated aziridine precursor.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure the selective formation of the desired aziridine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various chemical transformations.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aziridines.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biology:
Bioconjugation: The compound’s reactive aziridine ring allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.
Medicine:
Anticancer Agents: Derivatives of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry:
Polymerization: The compound can be used as a monomer or crosslinking agent in the production of specialty polymers with unique mechanical and chemical properties.
作用机制
The mechanism of action of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with specific molecular targets and pathways:
DNA Interaction: The aziridine ring can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular processes, disrupting metabolic pathways and leading to cell death.
相似化合物的比较
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Unique due to its specific substituents and reactivity.
(2S)-2-(4-Methylphenyl)-1-(4-chlorobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine substituent instead of a nitro group.
(2S)-2-(4-Methylphenyl)-1-(4-methoxybenzene-1-sulfonyl)aziridine: Contains a methoxy group, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of the nitro group in this compound imparts unique electronic and steric effects, influencing its reactivity and potential applications in various fields.
属性
CAS 编号 |
718604-40-1 |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.3 g/mol |
IUPAC 名称 |
(2S)-2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3/t15-,16?/m1/s1 |
InChI 键 |
DCFGIZZBKRBQFZ-AAFJCEBUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


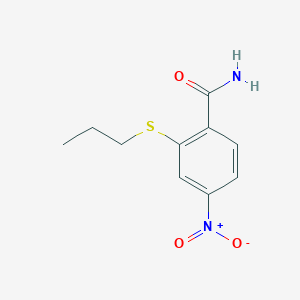
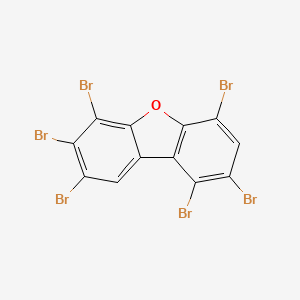
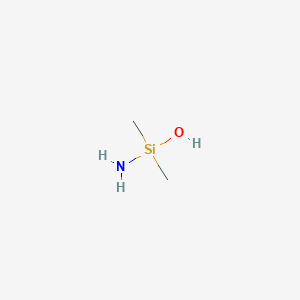
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
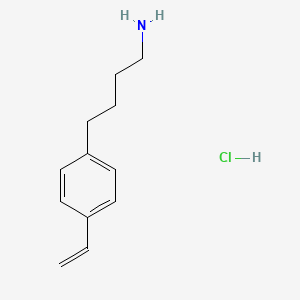




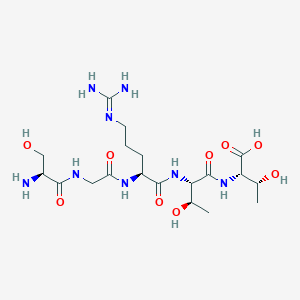

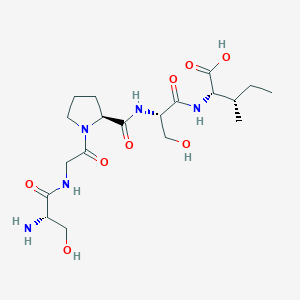
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
